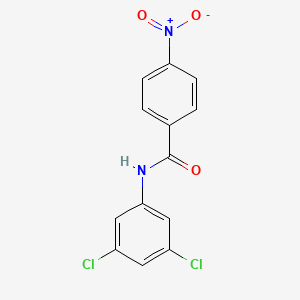

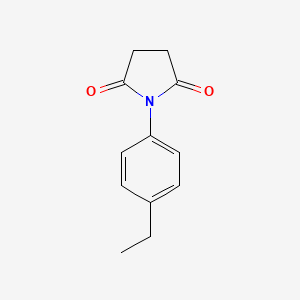

![molecular formula C17H17ClFN3O4S B5512079 1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves complex reactions, including connection reactions of thiadiazol with N-substituted piperazine. An example study by Wu Qi (2014) outlines the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, indicating the intricate processes involved in creating such compounds. Optimal conditions, involving acetonitrile as the solvent and triethylamine as the acid acceptor, yielded significant results, demonstrating the critical factors affecting the synthesis efficiency of related compounds (Wu Qi, 2014).

Molecular Structure Analysis

The structural analysis of piperazine derivatives reveals their complex molecular configurations. For instance, the crystal structure of related compounds shows diverse conformations and intermolecular interactions that influence their chemical behavior and potential applications. The study of the crystal structure of 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine by Deniz and Ibiş (2009) provides insight into the molecular geometry and interactions within such molecules, highlighting the importance of molecular structure analysis in understanding these compounds' properties and reactivity (Deniz & Ibiş, 2009).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, exhibiting unique properties that make them valuable in different fields, including medicinal chemistry. For example, the development and characterization of adenosine A2B receptor antagonists from 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines demonstrate the chemical versatility and potential pharmacological importance of these compounds. This research unveiled compounds with subnanomolar affinity and high selectivity, showcasing the chemical properties and reaction capabilities of piperazine derivatives (Borrmann et al., 2009).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. Studies on compounds like 1-(2,3-dichlorophenyl)piperazine highlight the synthesis and structural confirmation through IR and 1H-NMR, providing essential data on their physical characteristics and stability, which are vital for their practical applications (Quan, 2006).

Chemical Properties Analysis

Exploring the chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, is fundamental in understanding and utilizing piperazine derivatives. Research into the photochemistry of related quinoline derivatives in aqueous solutions, for example, sheds light on the substitution reactions and stability of these compounds when exposed to light, providing insights into their chemical properties and potential vulnerabilities (Mella, Fasani, & Albini, 2001).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

One study focused on the synthesis of novel piperazine derivatives, including those similar in structure to 1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, to explore their antibacterial activities. The research indicated that certain derivatives exhibited better antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Wu Qi, 2014).

Development of Adenosine A2B Receptor Antagonists

Another study designed and synthesized a series of piperazine derivatives to identify adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. This research contributes to the development of selective drugs targeting the adenosine A2B receptor, which has implications in treating various diseases (T. Borrmann et al., 2009).

Antibacterial Agents Development

Research on the synthesis and structure-activity relationships of dihydro-4-oxopyridinecarboxylic acids, including compounds structurally related to the query chemical, led to the discovery of enoxacin, a new antibacterial agent. This work provides valuable insights into the design of potent antibacterial compounds with broad in vitro activity and excellent in vivo efficacy (J. Matsumoto et al., 1984).

Potential Anti-Malarial Agents

A study on the structures of certain piperazine derivatives revealed their anti-malarial activity. This research emphasizes the importance of molecular structure in the effectiveness of anti-malarial agents and contributes to the ongoing search for new treatments for malaria (W. Cunico et al., 2009).

Synthesis for Antimicrobial Screening

Another study involved the synthesis of fluoro substituted sulphonamide benzothiazole compounds comprising a thiazole and piperazine for antimicrobial screening. The research aimed to discover potent biodynamic agents, underscoring the continuous effort to find new antimicrobial compounds (V. Jagtap et al., 2010).

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O4S/c18-16-2-1-3-17(19)15(16)12-20-8-10-21(11-9-20)27(25,26)14-6-4-13(5-7-14)22(23)24/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQMJBSHWGYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)